5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate -

5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate

Catalog Number: EVT-4300028
CAS Number:
Molecular Formula: C24H19BrClN3O4
Molecular Weight: 528.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Desdimethylaminoterrarubein (I)* Compound Description: Desdimethylaminoterrarubein is a tetracycline analog. While its specific biological activity is not described in the provided paper [], its structural similarity to tetracyclines suggests potential antibacterial properties. * Relevance: This compound's core structure, specifically the presence of a naphthacene ring system, is related to the target compound, 5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate. Both compounds share a fused ring system, though the target compound possesses a quinoline moiety instead of the naphthacene found in Desdimethylaminoterrarubein.

2. 4-Methyl-8-methoxynaphthol-[1] (IV)* Compound Description: This compound serves as a crucial intermediate in the synthesis of Desdimethylaminoterrarubein (I) [].
Relevance:* 4-Methyl-8-methoxynaphthol-[1] shares a structural resemblance to the target compound, 5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate, specifically in the presence of a substituted aromatic ring (methoxy-substituted naphthol in (IV) and methoxy-substituted phenyl acetate in the target compound).

3. 1,8-Dimethoxy-4-methyl-2-naphthoic acid (VII)* Compound Description: Similar to compound (IV), 1,8-Dimethoxy-4-methyl-2-naphthoic acid acts as another key intermediate in the synthesis of Desdimethylaminoterrarubein (I) [].* Relevance: This compound shares a structural relationship with 5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate, primarily through the presence of a substituted aromatic ring system. Both contain methoxy groups, highlighting a common structural feature.

4. Quinoline Derivatives (General)* Compound Description: The research paper [] focuses on quinoline derivatives as allosteric activators of GABA-B receptors, suggesting potential applications in treating neurological disorders.* Relevance: The target compound, 5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate, prominently features a quinoline moiety within its structure. This directly links it to the broader class of quinoline derivatives explored for their GABA-B receptor modulation.

5. Urotensin Receptor Antagonists * Compound Description: The patent [] describes a series of compounds designed as urotensin receptor antagonists, potentially valuable for treating cardiovascular diseases. * Relevance: While the specific structure of 5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate is not directly mentioned, the patent's scope encompasses a wide array of chemical structures, some of which may share significant similarities with the target compound, especially considering potential variations in the substituents (A, G, R1, R2, R4, B, E) and the core ring system.

Properties

Product Name

5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate

IUPAC Name

[5-bromo-4-[(5-chloro-8-hydroxyquinolin-7-yl)-(pyridin-2-ylamino)methyl]-2-methoxyphenyl] acetate

Molecular Formula

C24H19BrClN3O4

Molecular Weight

528.8 g/mol

InChI

InChI=1S/C24H19BrClN3O4/c1-13(30)33-20-12-17(25)15(11-19(20)32-2)22(29-21-7-3-4-8-27-21)16-10-18(26)14-6-5-9-28-23(14)24(16)31/h3-12,22,31H,1-2H3,(H,27,29)

InChI Key

GOGFVVHDZWOFKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)Br)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.